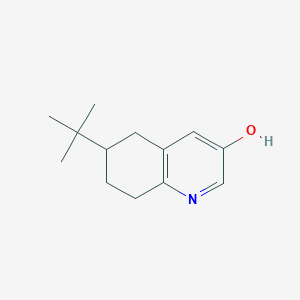
6-(tert-Butyl)-5,6,7,8-tetrahydroquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-Butyl)-5,6,7,8-tetrahydroquinolin-3-ol is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a tert-butyl group attached to the quinoline ring, which significantly influences its chemical properties and reactivity. Tetrahydroquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-5,6,7,8-tetrahydroquinolin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with ketones in the presence of acid catalysts to form the quinoline ring. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(tert-Butyl)-5,6,7,8-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and halogenated quinoline compounds.
Aplicaciones Científicas De Investigación
6-(tert-Butyl)-5,6,7,8-tetrahydroquinolin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-(tert-Butyl)-5,6,7,8-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties.
tert-Butyl methyl ether (MTBE): Used as a fuel additive.
tert-Butyl alcohol: Commonly used as a solvent and intermediate in organic synthesis.
Uniqueness
6-(tert-Butyl)-5,6,7,8-tetrahydroquinolin-3-ol is unique due to its specific structure, which combines the properties of the quinoline ring with the steric effects of the tert-butyl group. This combination results in distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
6-tert-butyl-5,6,7,8-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)10-4-5-12-9(6-10)7-11(15)8-14-12/h7-8,10,15H,4-6H2,1-3H3 |
Clave InChI |
DSNLBPKTROMURY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC2=C(C1)C=C(C=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


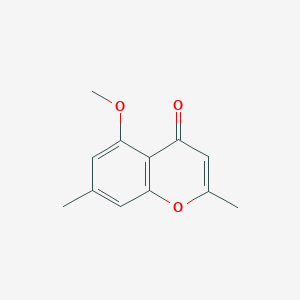
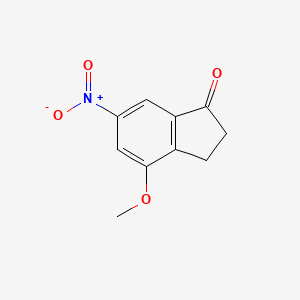
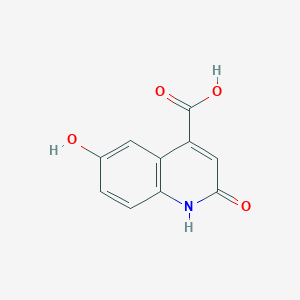
![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B15069294.png)
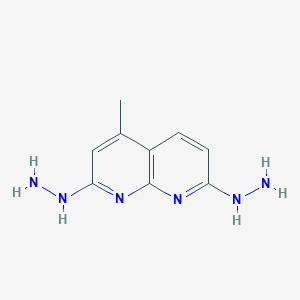
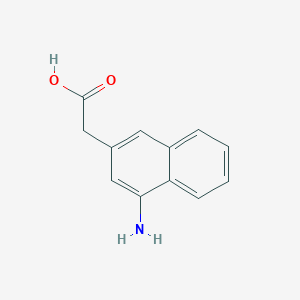
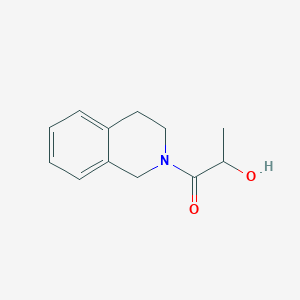
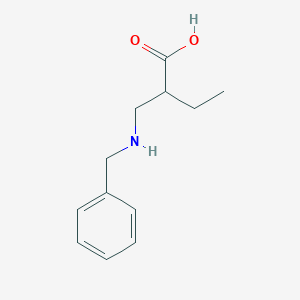
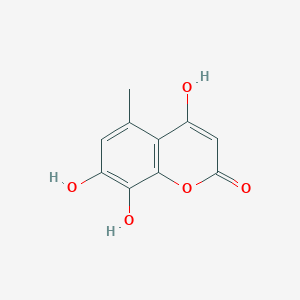
![6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15069349.png)
![4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B15069352.png)
![(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B15069357.png)

![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)
